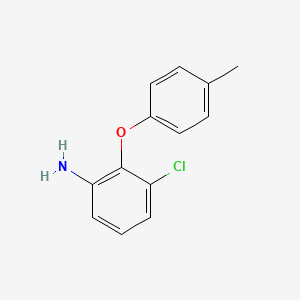

3-Chloro-2-(4-methylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

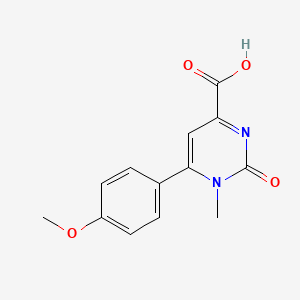

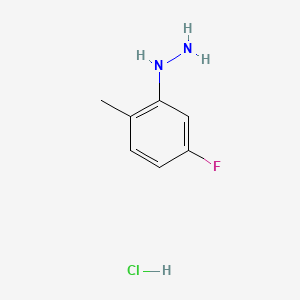

3-Chloro-2-(4-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 . It is used for proteomics research .

Synthesis Analysis

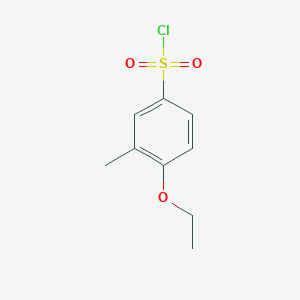

The synthesis of anilines like 3-Chloro-2-(4-methylphenoxy)aniline often involves reactions with alkyl halides, halogens, nitrous acid, and dilute acids . A specific synthetic method for a similar compound, 3-chloro-2-methylaniline, involves dissolving polysulfide in water, adding ammonium salts, heating, and controlling the temperature to be 30-105°C, then adding 6-chloro-2-nitrotoluene to perform a reaction .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(4-methylphenoxy)aniline consists of a benzene ring with a chlorine atom and a methylphenoxy group attached . The exact structure can be determined using techniques such as infrared spectroscopy and nuclear magnetic resonance .Chemical Reactions Analysis

Anilines like 3-Chloro-2-(4-methylphenoxy)aniline can undergo various chemical reactions, including reactions with alkyl halides, halogens, nitrous acid, and dilute acids . The specific reactions that 3-Chloro-2-(4-methylphenoxy)aniline undergoes would depend on the conditions and reagents present.Scientific Research Applications

Herbicidal Ionic Liquids Synthesis

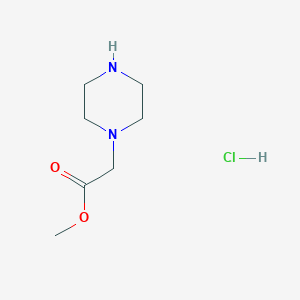

3-Chloro-2-(4-methylphenoxy)aniline: is a key component in the synthesis of herbicidal ionic liquids. These ionic liquids are designed to target specific weeds and can be tailored to have minimal impact on non-target species. The compound’s structural flexibility allows for the creation of a variety of derivatives with different herbicidal properties .

Proteomics Research

In proteomics, 3-Chloro-2-(4-methylphenoxy)aniline is utilized for its reactivity with proteins, which can be helpful in identifying and understanding protein functions. It is used in the study of protein expression and interaction, aiding in the discovery of disease biomarkers .

Antitumor Activity

Derivatives of 3-Chloro-2-(4-methylphenoxy)aniline have shown potential in antitumor activity. Research indicates that certain chloro-substituted analogs of this compound exhibit pronounced antitumor effects, which could lead to new cancer treatments .

Synthesis of Bioactive Natural Products

The compound serves as a building block in the synthesis of bioactive natural products. Its phenolic structure is crucial for creating complex molecules with potential biological activities, including anti-inflammatory and antioxidant properties .

Conducting Polymers

3-Chloro-2-(4-methylphenoxy)aniline: is instrumental in the development of conducting polymers. These polymers have applications in electronics and materials science due to their ability to conduct electricity while maintaining the flexibility of plastic .

Production of Plastics, Adhesives, and Coatings

The compound is used in the production of plastics, adhesives, and coatings. It improves the thermal stability and flame resistance of these materials, making them safer and more durable for various applications .

Ultraviolet Absorbers

As an ultraviolet absorber, 3-Chloro-2-(4-methylphenoxy)aniline helps in protecting materials from UV radiation. This application is particularly valuable in the preservation of artworks and in the automotive industry, where materials are exposed to sunlight .

Flame Retardants

In the field of fire safety, 3-Chloro-2-(4-methylphenoxy)aniline is used to develop flame retardants. These compounds are essential for reducing the flammability of materials used in construction, textiles, and electronics .

Safety and Hazards

Aniline, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Relevant Papers A paper titled “Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium” discusses the synthesis and characterization of herbicidal ionic liquids based on a similar compound . Another paper titled “Synthesis of anilines” provides a comprehensive overview of the synthesis of anilines, including compounds similar to 3-Chloro-2-(4-methylphenoxy)aniline .

Mechanism of Action

Target of Action

It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Related compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It is known that similar compounds, such as phenoxy herbicides, inhibit plant acetyl-coa carboxylase (accase), a completely different mechanism of action to that of the auxins .

Pharmacokinetics

It is known that similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Result of Action

It is known that similar compounds, such as phenoxy herbicides, induce rapid, uncontrolled growth (“growing to death”) when sprayed on broad-leaf plants .

Action Environment

It is known that similar compounds, such as phenoxy herbicides, were in widespread use in agriculture by the middle of the 1950s .

properties

IUPAC Name |

3-chloro-2-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPKMYNBTJDUJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280177 |

Source

|

| Record name | 3-Chloro-2-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937604-53-0 |

Source

|

| Record name | 3-Chloro-2-(4-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(4-methylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)